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For Researchers, Scientists, and Drug Development Professionals

The development of effective vaccines is a cornerstone of global health, and adjuvants play a
critical role in enhancing the immune response to vaccine antigens. Among the most
successful adjuvants are oil-in-water emulsions, with MF59 and AS03 being two prominent
examples, both extensively used in influenza vaccines. This guide provides an objective, data-
driven comparison of these two adjuvants to aid researchers and developers in making
informed decisions for future vaccine formulations.

Composition and Formulation

Both MF59 and AS03 are squalene-based oil-in-water emulsions, but they differ in their specific
components, which may contribute to their distinct immunological profiles.
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Component MF59 AS03
Oil Phase Squalene (4.3%) Squalene (10.69 mg)
Aqueous Phase Citrate buffer Phosphate buffered saline

Polysorbate 80 (0.5%),
Surfactants Sorbitan trioleate (Span 85) Polysorbate 80 (4.86 mg)
(0.5%)

DL-a-tocopherol (Vitamin E)

Immunomodulator
(11.86 mg)

Droplet Size ~160 nm ~160 nm

Mechanism of Action: A Tale of Two Emulsions

While both adjuvants induce a robust immune response by creating a local inflammatory
environment, their mechanisms of action have some distinguishing features.

MF59 is believed to act by inducing a transient and localized inflammatory response at the
injection site. This leads to the recruitment of innate immune cells, such as monocytes and
granulocytes, which then transport the antigen to the draining lymph nodes.[1][2] This process
is thought to be MyD88-dependent but largely independent of Toll-like receptors (TLRs) and the
NLRP3 inflammasome.[3] The recruited antigen-presenting cells (APCs) are then more
effectively activated, leading to enhanced T cell and B cell responses.

ASO03 also promotes a strong local inflammatory reaction, leading to the recruitment of a large
number of immune cells to the injection site.[4][5] The inclusion of a-tocopherol in AS03 is
suggested to contribute to its immunomodulatory action.[5] Preclinical studies have shown that
ASO03 stimulates the immune system both in the muscle at the injection site and in the draining
lymph nodes.[6] It has been shown to upregulate genes such as MX1 and STAT1.[3]

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for
MF59.
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Proposed Signaling Pathway for MF59 Adjuvant.

Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for

ASO03.
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Proposed Signaling Pathway for AS03 Adjuvant.

Immunogenicity: Head-to-Head Clinical Data

Numerous studies have compared the immunogenicity of MF59- and AS03-adjuvanted
influenza vaccines. A meta-analysis of studies on A(H1N1)pdmOQ9 vaccines found that in adults,
AS03-adjuvanted vaccines allowed for greater antigen sparing compared to MF59-adjuvanted
vaccines while maintaining similar immunogenicity.[7] However, in children, the superiority of
one adjuvant over the other is less clear.[7]

Table 1. Comparative Immunogenicity in Adults (A/HLN1pdmOQ9 Vaccines)

ASO03-adjuvanted (3.75 pg MF59-adjuvanted (7.5 ug

Parameter
HA) HA)
Geometric Mean Titer Ratio Superior in all four Superior in three of four
(GMTR) vs. Unadjuvanted comparisons|[7] comparisons|7]
Indirect Comparison Favored over MF59 in six of
Favorability eight comparisons|[7]

Table 2: Comparative Immunogenicity in Children (A/HLN1pdmQ9 Vaccines)

Parameter ASO03-adjuvanted MF59-adjuvanted
Indirect Comparison Favored over ASO3 in two of
Favorability seven comparisons[7]

Safety and Reactogenicity

Both adjuvants are generally considered safe and well-tolerated. However, adjuvanted
vaccines are typically associated with a higher incidence of local and systemic reactions
compared to non-adjuvanted vaccines. In direct comparisons, AS03 has been associated with
a higher risk of some adverse events.

Table 3: Comparative Safety in Adults (A/H1N1pdmOQ9 Vaccines)
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ASO03-adjuvanted MF59-adjuvanted
Adverse Event ] ) ASO03 vs. MF59
vs. Unadjuvanted vs. Unadjuvanted

Higher risk with

Pain at injection site Higher risk[7] Higher risk[7]
ASO03[8]
) ) ) Higher risk with
Fatigue Higher risk[7]
AS03[8]
Higher risk with
Erythema

ASO03[8]

It is important to note that an association was found between the AS03-adjuvanted Pandemrix
vaccine and an increased risk of narcolepsy during the 2009 H1N1 pandemic.[9] However, this
association was not observed with another AS03-adjuvanted vaccine, Arepanrix, suggesting
that the adjuvant alone may not have been the sole cause.[10]

Experimental Protocols
Hemagglutination Inhibition (HAI) Assay

The HAI assay is a standard method for measuring the functional antibody response to
influenza vaccines.

Principle: Influenza virus particles have hemagglutinin (HA) on their surface, which can
agglutinate (clump) red blood cells (RBCs). Antibodies that bind to HA can block this
agglutination. The HAI titer is the highest dilution of a serum sample that can still inhibit

hemagglutination.
Methodology:

e Serum Treatment: Treat serum samples with a receptor-destroying enzyme (e.g., from Vibrio
cholerae) to remove non-specific inhibitors of hemagglutination. Heat-inactivate the enzyme.

o Serial Dilution: Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well

microtiter plate.
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 Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating
units) to each well containing the diluted serum. Incubate at room temperature.

o RBC Addition: Add a standardized suspension of RBCs (e.g., turkey or chicken RBCs) to
each well.

 Incubation and Reading: Incubate the plates at room temperature until the RBCs in the
control wells (containing virus and RBCs but no serum) have fully settled. A positive result
(inhibition) is indicated by a button of RBCs at the bottom of the well, while a negative result
(agglutination) is indicated by a lattice of RBCs.

 Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that
completely inhibits hemagglutination.

Microneutralization (MN) Assay

The MN assay measures the ability of antibodies to neutralize the infectivity of the influenza

virus.

Principle: Neutralizing antibodies in a serum sample will prevent the virus from infecting
susceptible cells in culture. The neutralizing antibody titer is the highest dilution of serum that
can prevent viral infection.

Methodology:
e Serum Preparation: Heat-inactivate serum samples to destroy complement.
o Serial Dilution: Perform a two-fold serial dilution of the serum in a 96-well cell culture plate.

 Virus Addition and Incubation: Add a standardized amount of live influenza virus (typically
100 TCID50, or 50% tissue culture infective dose) to each well. Incubate the serum-virus
mixture.

o Cell Addition: Add a suspension of susceptible cells (e.g., Madin-Darby Canine Kidney -
MDCK cells) to each well.

 Incubation: Incubate the plates for several days to allow for viral replication in the absence of
neutralizing antibodies.
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» Detection of Viral Replication: Determine the extent of viral infection, typically by measuring
the cytopathic effect (CPE) or by using an enzyme-linked immunosorbent assay (ELISA) to
detect a viral protein (e.g., nucleoprotein).

 Titer Determination: The MN titer is the reciprocal of the highest dilution of serum that shows
a significant reduction (e.g., 250%) in viral replication compared to control wells.

Below is a DOT script that generates a diagram illustrating a comparative experimental
workflow for evaluating adjuvanted vaccines.
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Comparative Experimental Workflow for Adjuvant Evaluation.
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Conclusion

Both MF59 and ASO03 are potent adjuvants that significantly enhance the immunogenicity of
subunit vaccines. The choice between them may depend on the specific vaccine, the target
population, and the desired immunological outcome. AS03 appears to offer an advantage in
terms of antigen sparing in adults, which can be crucial during a pandemic. However, this may
come at the cost of increased reactogenicity. For pediatric populations, the data is less
conclusive, and further head-to-head studies are needed. The distinct compositions and
potential differences in their mechanisms of action warrant careful consideration in the rational
design of new and improved vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as03-adjuvants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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